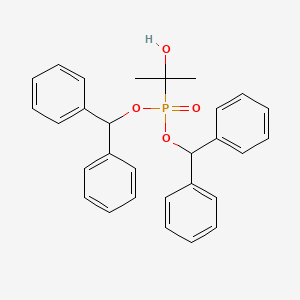
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate typically involves the reaction of diphenylmethylphosphine with 2-hydroxypropan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction is usually conducted at room temperature and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes. Additionally, the compound’s ability to form stable complexes with metal ions can influence its activity in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylphosphine: A related compound with similar chemical properties but lacking the hydroxyl group.
2-Hydroxypropan-2-ylphosphonate: Similar structure but with different substituents on the phosphorus atom.
Bis(diphenylmethyl)phosphine oxide: An oxidized form of the compound with distinct chemical properties.
Uniqueness
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both diphenylmethyl and 2-hydroxypropan-2-yl groups, which confer specific chemical reactivity and potential applications. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
89865-28-1 |
|---|---|
Formule moléculaire |
C29H29O4P |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
2-dibenzhydryloxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C29H29O4P/c1-29(2,30)34(31,32-27(23-15-7-3-8-16-23)24-17-9-4-10-18-24)33-28(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,30H,1-2H3 |
Clé InChI |
AITLKXWUKGLORY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















